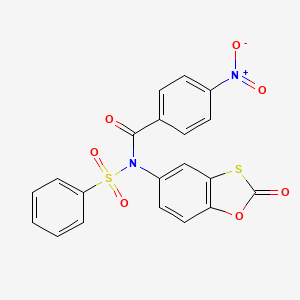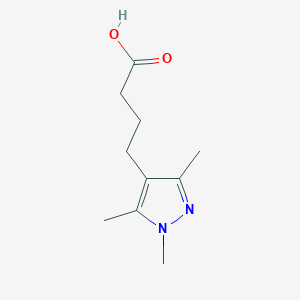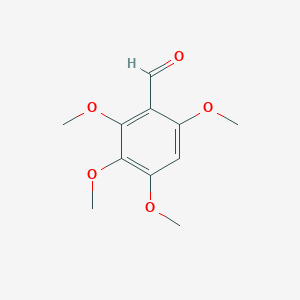![molecular formula C8H11Cl2N3OS B2834153 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 2034469-39-9](/img/structure/B2834153.png)
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential as antitubercular agents . They have been found to have significant antimycobacterial activity against Mycobacterium tuberculosis . In particular, 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride is a derivative of this class of compounds.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves designing and screening against Mycobacteria as part of a program to develop new antitubercular agents . Some of the compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is complex and involves a thieno[2,3-d]pyrimidin-4-amine scaffold . This scaffold is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones inhibit Cytochrome bd oxidase (Cyt-bd), a key enzyme in Mycobacterium tuberculosis . The inhibition of this enzyme is a crucial step in the mechanism of action of these compounds .Scientific Research Applications
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
Inhibitors of Mycobacterium tuberculosis bd oxidase
Thieno[3,2-d]pyrimidin-4-amines, a class of compounds related to thieno[2,3-d]pyrimidin-4(3H)-ones, have been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . This is especially relevant in the context of developing a drug combination targeting energy metabolism .
Antibacterial and Antifungal Agents
A series of thieno-pyrimidine derivatives, which include thieno[2,3-d]pyrimidin-4(3H)-ones, have been synthesized and tested for antibacterial and antifungal activity .
Mechanism of Action
Target of Action
The primary target of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride is Mycobacterium tuberculosis , specifically the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This disruption in energy metabolism leads to the death of the bacteria .
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It has been observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Future Directions
properties
IUPAC Name |
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7;;/h1,4-5H,2-3,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKWZVPLMJZYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834072.png)
![1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2834073.png)
![Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2834075.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl](/img/structure/B2834077.png)


![5-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B2834084.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2834088.png)

![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2H-chromene-3-carboxamide](/img/structure/B2834092.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2834093.png)